5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole is a complex organic compound featuring two oxadiazole rings These rings are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole typically involves multiple steps. One common method includes the formation of the oxadiazole rings through cyclization reactions. The starting materials often include hydrazides and carboxylic acids, which undergo cyclization in the presence of dehydrating agents like phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole rings or other functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it valuable for developing new materials and catalysts.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical research. Its potential interactions with enzymes and receptors can be explored for therapeutic applications.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. Its ability to interact with specific molecular targets can lead to the development of new drugs for treating various diseases.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares some structural similarities but differs in its ring systems and functional groups.
4-Methoxyphenylboronic acid: While not structurally identical, this compound also features aromatic rings and functional groups that can participate in similar reactions.
Uniqueness
5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole is unique due to its dual oxadiazole rings and specific substituents
Properties
Molecular Formula |
C21H19FN4O3 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-(3-fluoro-4-methylphenyl)-5-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H19FN4O3/c1-12(2)27-16-8-6-14(7-9-16)20-23-18(29-26-20)11-19-24-25-21(28-19)15-5-4-13(3)17(22)10-15/h4-10,12H,11H2,1-3H3 |
InChI Key |
QWDIAWQKOXFVQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)OC(C)C)F |
Origin of Product |
United States |
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